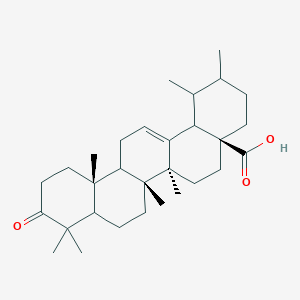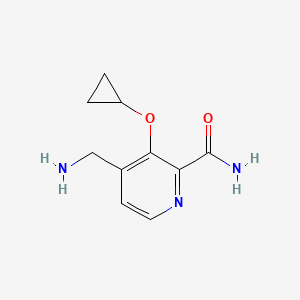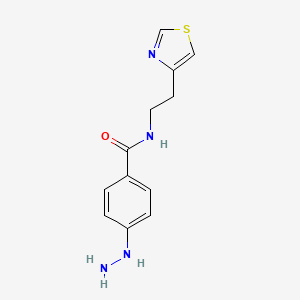![molecular formula C18H20N2O4S B14803259 (2E)-3-(5-methylfuran-2-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B14803259.png)
(2E)-3-(5-methylfuran-2-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-methyl-2-furyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide is a complex organic compound with a unique structure that combines a furan ring, a pyrrolidine sulfonyl group, and an acrylamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-2-furyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide typically involves multiple steps, starting with the preparation of the furan ring and the pyrrolidine sulfonyl group. The key steps include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrolidine Sulfonyl Group: This step involves the reaction of pyrrolidine with sulfonyl chloride to form the pyrrolidine sulfonyl intermediate.
Coupling with Acrylamide: The final step involves the coupling of the furan and pyrrolidine sulfonyl intermediates with acrylamide under suitable conditions, such as the presence of a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-methyl-2-furyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(5-methyl-2-furyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(5-methyl-2-furyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide involves its interaction with specific molecular targets and pathways. The furan ring and pyrrolidine sulfonyl group may interact with enzymes or receptors, leading to modulation of biological processes. The acrylamide moiety can form covalent bonds with nucleophilic sites in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-methyl-2-furyl)prop-2-enal
- 3-(5-methyl-2-furyl)butanal
- 1-(4-fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one
Uniqueness
3-(5-methyl-2-furyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C18H20N2O4S |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
(E)-3-(5-methylfuran-2-yl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H20N2O4S/c1-14-4-7-16(24-14)8-11-18(21)19-15-5-9-17(10-6-15)25(22,23)20-12-2-3-13-20/h4-11H,2-3,12-13H2,1H3,(H,19,21)/b11-8+ |
Clé InChI |
RJFGVJMVIZOHSY-DHZHZOJOSA-N |
SMILES isomérique |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
SMILES canonique |
CC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[(4-Chlorophenyl)phosphoryl]diaziridine](/img/structure/B14803176.png)
![(E)-1-(2-(benzyloxy)-4-methoxyphenyl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)prop-2-en-1-one](/img/structure/B14803186.png)



methanone](/img/structure/B14803202.png)
![Ethyl 3-[5-[(1-acetyl-2,3-dihydroindol-2-yl)methoxy]-3-tert-butylsulfanyl-1-[[4-(5-fluoropyrimidin-2-yl)phenyl]methyl]indol-2-yl]-2,2-dimethylpropanoate](/img/structure/B14803211.png)
![[(3S,8R,9S,10R,13S,14S)-17-acetamido-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14803213.png)
![[3-[Tert-butyl(diphenyl)silyl]oxy-2,3-dihydrofuran-2-yl]methanol](/img/structure/B14803216.png)

![4-(methanesulfonamido)-N-methyl-N-[2-[(1-methylbenzimidazol-2-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B14803265.png)

![4-{[(E)-(4-chlorophenyl)methylidene]amino}-N-cyclohexylbenzenesulfonamide](/img/structure/B14803275.png)
![7-[3-[(Cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl]-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B14803278.png)
